

An In-depth Technical Guide to Biotin-PEG5-azide: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG5-azide**

Cat. No.: **B606144**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG5-azide**, a versatile reagent widely utilized in bioconjugation, proteomics, and drug discovery. This document details its chemical and physical properties, specifications, and provides in-depth experimental protocols for its application in labeling and detection workflows.

Core Chemical Properties and Specifications

Biotin-PEG5-azide is a biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer arm, terminating in an azide functional group. This structure allows for the covalent attachment of biotin to alkyne-containing molecules via "click chemistry". The PEG linker enhances solubility in aqueous buffers and provides spatial separation between the biotin moiety and the target molecule, which can improve binding to avidin or streptavidin.

General Specifications

The following table summarizes the key specifications for **Biotin-PEG5-azide**.

Property	Specification
Synonyms	Biotin-PEG5-N3, (+)-Biotin-PEG5-CH ₂ CH ₂ azide, N-(17-Azido-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Appearance	Colorless to off-white oil or white solid. [1] [2]
Purity	Typically >95% (determined by HPLC and/or NMR). [3] [4] [5]
Storage Conditions	Store at -20°C, sealed and protected from moisture. For stock solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.
Shipping Conditions	Typically shipped at ambient temperature.

Physicochemical Properties

Quantitative physicochemical data for **Biotin-PEG5-azide** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₂₂ H ₄₀ N ₆ O ₇ S	
Molecular Weight	532.66 g/mol	
CAS Number	1163732-89-5	
Solubility	Soluble in DMSO, DMF, acetonitrile, and DCM. Sparingly soluble in aqueous buffers.	

Applications in Research and Development

Biotin-PEG5-azide is a key reagent in various bioconjugation techniques, primarily leveraging the highly efficient and specific azide-alkyne cycloaddition reaction, commonly known as "click chemistry". This reaction can be performed in two main modalities: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).

Its primary applications include:

- **Biotinylation of Biomolecules:** Selective labeling of alkyne-modified proteins, peptides, nucleic acids, and other biomolecules for detection, purification, and analysis.
- **Proteomics:** Enrichment of low-abundance proteins for mass spectrometry analysis.
- **PROTAC Synthesis:** Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.
- **Cellular Imaging:** Labeling of cellular components for visualization by fluorescence microscopy.

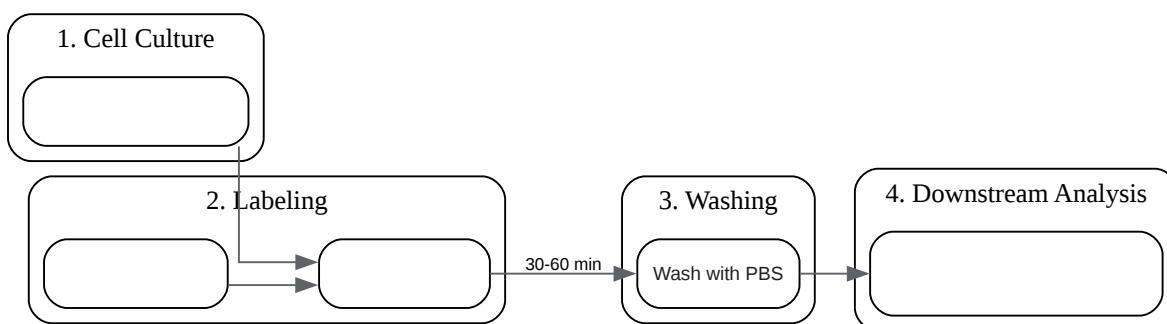
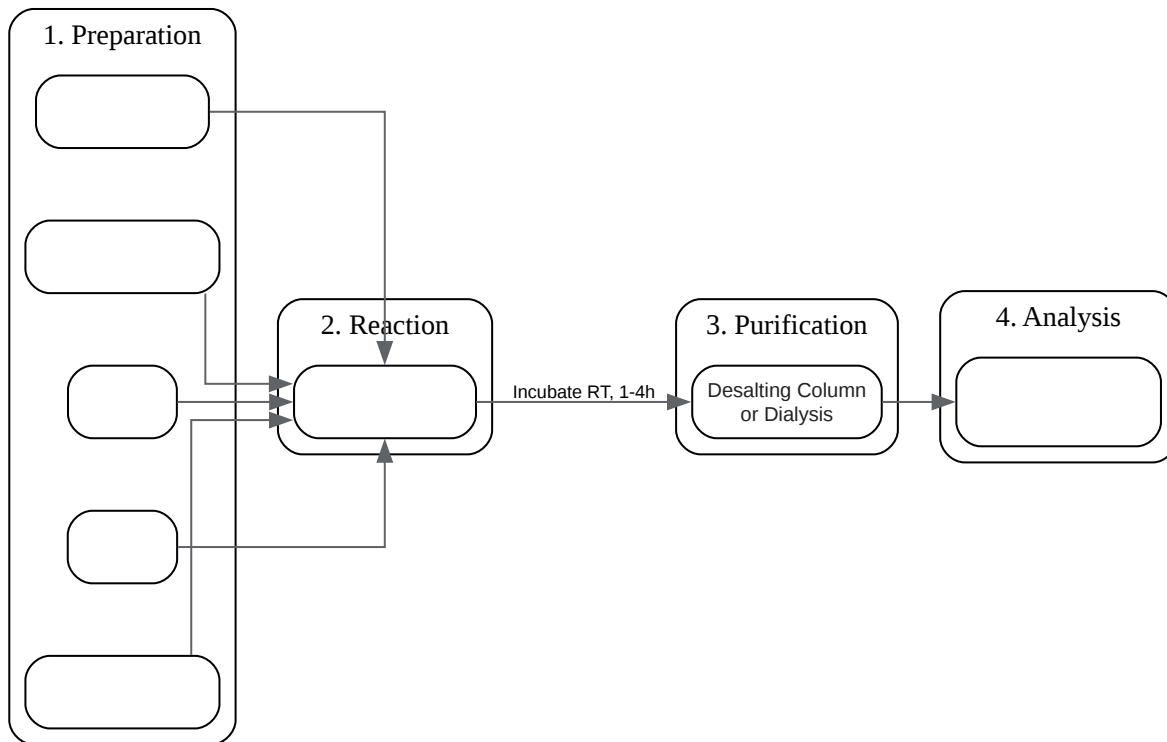
Experimental Protocols

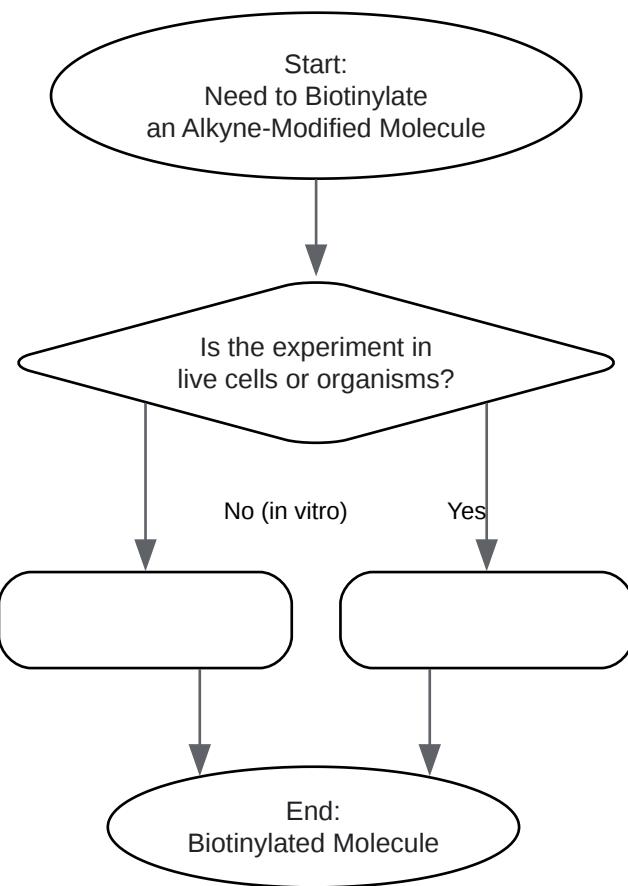
The following sections provide detailed methodologies for common applications of **Biotin-PEG5-azide**.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol describes the biotinylation of an alkyne-modified protein using **Biotin-PEG5-azide** in the presence of a copper(I) catalyst.

Materials:



- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Biotin-PEG5-azide**
- Copper(II) sulfate (CuSO₄)


- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- DMSO or DMF for dissolving **Biotin-PEG5-azide**
- Desalting column or dialysis cassette for purification

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Biotin-PEG5-azide** in DMSO or DMF.
 - Prepare a 50 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.
 - Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
 - Add the **Biotin-PEG5-azide** stock solution to a final concentration of 10-20 fold molar excess over the protein.
 - Add the copper ligand stock solution to a final concentration that is 5 times the concentration of CuSO₄.
 - Add the CuSO₄ stock solution to a final concentration of 1-2 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
- Incubation:

- Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
- Purification:
 - Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
- Verification of Biotinylation:
 - Confirm successful biotinylation using methods such as a HABA assay, Western blot with streptavidin-HRP, or mass spectrometry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Biotin-PEG5-azide: Properties, Specifications, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606144#biotin-peg5-azide-chemical-properties-and-specifications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com